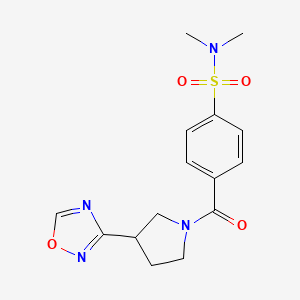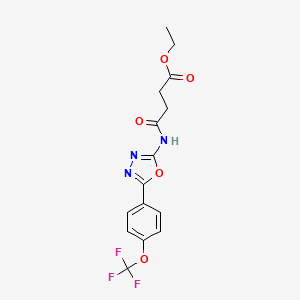
5-chloro-1H-1,2,3-triazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1H-1,2,3-triazol-1-ol: is a heterocyclic compound containing a triazole ring substituted with a chlorine atom at the 5-position and a hydroxyl group at the 1-position. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and diverse biological activities .
Mechanism of Action
Target of Action
Triazole compounds, which include 5-chloro-1h-1,2,3-triazol-1-ol, are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that this compound may interact with multiple targets, contributing to its biological activities.
Mode of Action
It’s worth noting that triazole compounds are capable of acting as stoichiometric one-electron donors and also as catalytic organic reducing agents . This implies that this compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Given the broad biological activities of triazole compounds , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the broad biological activities of triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
5-Chloro-1H-1,2,3-triazol-1-ol is capable of interacting with a variety of enzymes and receptors in the biological system . Its ability to form hydrogen bonding and bipolar interactions allows it to interact with biomolecular targets and improve solubility . The structural characteristics of 1,2,3-triazoles enable it to act as linker units between two active molecules or as bioisostere of different functional groups .
Cellular Effects
They disrupt the replication cycle of a virus, allowing the body to eliminate it more easily .
Molecular Mechanism
Triazoles are known to interact with biomolecular targets through hydrogen bonding and bipolar interactions . This allows them to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .
Metabolic Pathways
Triazoles are known to interact with a variety of enzymes and receptors, which could potentially involve them in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-1,2,3-triazol-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an organic azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 5-chloro-1H-1,2,3-triazol-1-ol can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can participate in oxidation reactions to form corresponding ketones or aldehydes, and reduction reactions to form alcohols.
Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions, expanding its utility in synthesizing complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Scientific Research Applications
Chemistry: 5-chloro-1H-1,2,3-triazol-1-ol is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds .
Biology and Medicine: This compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development. It has been studied for its potential to inhibit enzymes and interact with biological targets .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science applications, including the development of new polymers and coatings .
Comparison with Similar Compounds
1,2,3-triazole: The parent compound without the chlorine and hydroxyl substitutions.
5-chloro-1H-1,2,3-triazole: Lacks the hydroxyl group, affecting its reactivity and biological activity.
1H-1,2,3-triazol-1-ol: Lacks the chlorine atom, which influences its chemical properties and applications.
Uniqueness: 5-chloro-1H-1,2,3-triazol-1-ol is unique due to the presence of both the chlorine and hydroxyl groups, which confer distinct reactivity and biological properties. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the hydroxyl group allows for hydrogen bonding, increasing its solubility and interaction with biological targets .
Properties
IUPAC Name |
5-chloro-1-hydroxytriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O/c3-2-1-4-5-6(2)7/h1,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJUKNMCRGCJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=N1)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2597486.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2597490.png)
![4-{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2597491.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide](/img/structure/B2597492.png)
![1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2597493.png)
![N-(3-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597494.png)

![1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2597499.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2597500.png)

![N-({5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide](/img/new.no-structure.jpg)
![(3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2597505.png)

